molecular formula C11H15NO3 B1682814 Valeric acid, 5-(p-aminophenoxy)- CAS No. 103852-82-0

Valeric acid, 5-(p-aminophenoxy)-

Cat. No.: B1682814
CAS No.: 103852-82-0
M. Wt: 209.24 g/mol
InChI Key: GYMYJYBISLNDGR-UHFFFAOYSA-N
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Description

Valeric acid, 5-(p-aminophenoxy)- is a bioactive chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a valeric acid backbone with a p-aminophenoxy group attached.

Preparation Methods

The synthesis of Valeric acid, 5-(p-aminophenoxy)- typically involves the reaction of valeric acid with p-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Valeric acid, 5-(p-aminophenoxy)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Valeric acid, 5-(p-aminophenoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Valeric acid, 5-(p-aminophenoxy)- involves its interaction with various molecular targets and pathways. It has been shown to modulate autophagy pathways, which play a crucial role in the degradation of damaged organelles and proteins. By enhancing autophagy, the compound helps maintain cellular homeostasis and protect against oxidative stress and neuroinflammation .

Additionally, Valeric acid, 5-(p-aminophenoxy)- can inhibit the activation of pro-inflammatory cytokines and reduce the hyperactivation of microglia and astrocytes, thereby preventing neuronal damage. These protective mechanisms make it a promising candidate for the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Valeric acid, 5-(p-aminophenoxy)- can be compared with other similar compounds, such as:

The uniqueness of Valeric acid, 5-(p-aminophenoxy)- lies in its combination of the valeric acid backbone with the p-aminophenoxy group, which imparts distinct bioactive properties and potential therapeutic applications.

Properties

IUPAC Name

5-(4-aminophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYJYBISLNDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146112
Record name Valeric acid, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103852-82-0
Record name Valeric acid, 5-(p-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103852820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeric acid, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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